molecular formula C19H18FN5O2S B11569619 N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11569619
M. Wt: 399.4 g/mol
InChI Key: YDGSYQWCMPBLGG-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and substituted with fluorophenyl and methoxyphenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are mild, and the process yields the desired compound with excellent efficiency. Industrial production methods may involve scaling up this synthetic route while ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The presence of functional groups allows for substitution reactions, where specific atoms or groups in the compound are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can be compared with other similar compounds, such as:

    Thiazolo[3,2-b]triazole: Another compound with a similar fused ring structure but different substituents.

    Triazolo[1,5-a]pyrimidine: A compound with a triazole ring fused to a pyrimidine ring.

    Triazolo[3,4-b][1,3,4]thiadiazine: Compounds with different substituents on the triazolo[3,4-b][1,3,4]thiadiazine core. The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H18FN5O2S

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C19H18FN5O2S/c1-11-22-23-19-25(11)24-16(12-7-9-13(27-2)10-8-12)17(28-19)18(26)21-15-6-4-3-5-14(15)20/h3-10,16-17,24H,1-2H3,(H,21,26)

InChI Key

YDGSYQWCMPBLGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3F)C4=CC=C(C=C4)OC

Origin of Product

United States

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